3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride
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Overview
Description
3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride is a chemical compound with the molecular formula C9H12ClFN2O It is a derivative of benzamide, characterized by the presence of an amino group, a fluoro substituent, and a dimethylamino group on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride typically involves the following steps:
Nitration: The starting material, 4-fluoro-N,N-dimethylbenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro substituents play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-amino-3-fluoro-N,N-dimethylbenzamide: Similar structure but without the hydrochloride salt.
4-fluoro-N,N-dimethylbenzamide: Lacks the amino group.
3-amino-4-fluoro-N,N-dimethylbenzamide: Similar but without the hydrochloride salt.
Uniqueness
3-amino-4-fluoro-N,N-dimethylbenzamide hydrochloride is unique due to the presence of both the amino and fluoro substituents, as well as the hydrochloride salt form. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2694729-30-9 |
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Molecular Formula |
C9H12ClFN2O |
Molecular Weight |
218.65 g/mol |
IUPAC Name |
3-amino-4-fluoro-N,N-dimethylbenzamide;hydrochloride |
InChI |
InChI=1S/C9H11FN2O.ClH/c1-12(2)9(13)6-3-4-7(10)8(11)5-6;/h3-5H,11H2,1-2H3;1H |
InChI Key |
SABQLFWCGCWECN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)N.Cl |
Purity |
95 |
Origin of Product |
United States |
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